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Compound of Interest

Compound Name: 4-Methylsyringol

Cat. No.: B1584894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methylsyringol, systematically known as 2,6-dimethoxy-4-methylphenol, is a phenolic

compound of significant interest in various scientific fields, including pharmacology, food

chemistry, and materials science. Its antioxidant and anti-inflammatory properties, attributed to

its methoxyphenol structure, make it a compelling candidate for investigation in drug discovery

and development. This technical guide provides a comprehensive overview of 4-
Methylsyringol, including its chemical synonyms, physicochemical properties, synthesis

protocols, and biological activities, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms
Accurate identification of a chemical compound is crucial for research and development. 4-
Methylsyringol is known by a variety of synonyms and chemical identifiers.
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Identifier Type Identifier

IUPAC Name 2,6-dimethoxy-4-methylphenol[1]

CAS Registry Number 6638-05-7[2]

Molecular Formula C₉H₁₂O₃[3]

Molecular Weight 168.19 g/mol [2]

InChI Key ZFBNNSOJNZBLLS-UHFFFAOYSA-N[1]

SMILES CC1=CC(=C(C(=C1)OC)O)OC

Common Synonyms 4-Methylsyringol[2]

2,6-Dimethoxy-p-cresol[4]

3,5-Dimethoxy-4-hydroxytoluene[2]

Syringol, 4-methyl-[1]

Phenol, 2,6-dimethoxy-4-methyl-[1]

p-Cresol, 2,6-dimethoxy-

4-Hydroxy-3,5-dimethoxytoluene

1-Methyl-3,5-dimethoxy-4-hydroxybenzene

Physicochemical Properties
Property Value

Appearance White to off-white solid[5]

Melting Point 37-42 °C[3]

Boiling Point 145-146 °C at 14 mmHg[3]

Solubility
Slightly soluble in water; soluble in methanol

and diethyl ether.[6]
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Several synthetic routes for 2,6-dimethoxy-4-methylphenol have been reported. Below are

detailed protocols for two common methods.

Synthesis via Formylation and Reduction of 2,6-
dimethoxyphenol
This two-step synthesis involves the formylation of 2,6-dimethoxyphenol followed by a

reduction of the resulting aldehyde.

Step 1: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

Materials: 2,6-dimethoxyphenol (310 g), 38 wt% formalin (300 g), 10 wt% aqueous sodium

hydroxide (810 g), Sulfuric acid.

Procedure:

In a suitable reaction vessel, combine 2,6-dimethoxyphenol, formalin, and aqueous

sodium hydroxide.

Stir the reaction mixture at 25°C for 60 hours.

After the reaction is complete, neutralize the mixture with sulfuric acid.

The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, can be isolated and purified by

standard methods. The reported yield is approximately 80 g (22 mol%).[7]

Step 2: Synthesis of 2,6-dimethoxy-4-methylphenol

Materials: 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g), Methanol (320 ml), Platinum-

alumina catalyst (0.375 wt%), Hydrogen gas.

Procedure:

In a high-pressure reactor, dissolve the 2,6-dimethoxy-4-(hydroxymethyl)phenol in

methanol.

Add the platinum-alumina catalyst.
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Pressurize the reactor with hydrogen gas to 199 kg/cm ²-G.

Heat the reaction to 200°C and maintain for 4 hours with stirring.

After cooling and depressurizing, the product, 2,6-dimethoxy-4-methylphenol, can be

isolated. The reported yield is approximately 15 g.[7]

One-Pot Synthesis from a Monohaloarene
This method provides a more direct route to 2,6-dimethoxy-4-methylphenol.

Materials: A suitable monohaloarene (10.0 mmol), Sodium methoxide (MeONa, 1.08 g, 20.0

mmol), Methanol (MeOH, 10 mL), Copper(I) chloride (CuCl, 40 mg, 0.40 mmol), Methyl

formate (HCOOMe, 0.25 mL), Diethyl ether, Dilute hydrochloric acid (1.6 M), Anhydrous

sodium sulfate (Na₂SO₄).

Procedure:

Charge a 25 mL Teflon-lined autoclave with MeONa, MeOH, CuCl, HCOOMe, and the

monohaloarene.

Heat the autoclave to 115°C and stir for 2 hours.

Cool the reactor to room temperature and stir in the open for 30 minutes.

Concentrate the mixture to recover the methanol.

To the residue, add diethyl ether (15 mL) and dilute hydrochloric acid (15 mL).

Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Purify the residue by column chromatography on silica gel (petroleum ether:ethyl acetate

15:1) to obtain 2,6-dimethoxy-4-methylphenol. A reported yield for a similar reaction is

98%.[8]
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Biological Activities and Potential Signaling
Pathways
Phenolic compounds, including 4-Methylsyringol, are known for their antioxidant and anti-

inflammatory properties. While direct studies on 4-Methylsyringol are emerging, research on

structurally similar compounds provides strong evidence for its potential mechanisms of action.

Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition

of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-

kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB

kinase (IKK) complex is activated, leading to the phosphorylation and subsequent

degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50)

to translocate to the nucleus, where it binds to the DNA and promotes the transcription of

pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide

synthase (iNOS), and various cytokines like TNF-α and IL-6.[9][10][11] 4-Methylsyringol is
hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory

mediators.

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling

cascade in inflammation. Upon activation by inflammatory signals, these kinases can

activate transcription factors like AP-1, which also contributes to the expression of pro-

inflammatory genes.[9][10] It is plausible that 4-Methylsyringol could modulate the

phosphorylation and activation of these MAPKs.
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Caption: Proposed anti-inflammatory signaling pathway of 4-Methylsyringol.

Neuroprotective Effects
Oxidative stress and neuroinflammation are key contributors to the pathogenesis of

neurodegenerative diseases.[12][13][14][15][16] The antioxidant properties of 4-
Methylsyringol suggest it may have a neuroprotective role by scavenging reactive oxygen

species (ROS) and reducing oxidative damage to neuronal cells. By mitigating inflammation

through the pathways described above, it could also protect neurons from inflammatory

damage. The ability of similar phenolic compounds to cross the blood-brain barrier further

supports their potential as neuroprotective agents.[17]
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Caption: Proposed neuroprotective mechanism of 4-Methylsyringol.

Experimental Protocols
In Vitro Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the

stable DPPH radical, causing a color change from violet to yellow, which is measured

spectrophotometrically.

Protocol:

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

Prepare various concentrations of 4-Methylsyringol in a suitable solvent (e.g., methanol

or ethanol).
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In a 96-well plate or cuvettes, add a specific volume of the 4-Methylsyringol solutions.

Add the DPPH solution to each well/cuvette and mix.

Incubate the mixture in the dark at room temperature for 30 minutes.[18][19]

Measure the absorbance at 517 nm using a spectrophotometer.

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the

concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is

blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity

decreases.

Protocol:

Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with

potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room

temperature for 12-16 hours.

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734

nm.

Prepare various concentrations of 4-Methylsyringol.

Add the 4-Methylsyringol solutions to the diluted ABTS•+ solution.

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant

Capacity (TEAC) or IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay in
Macrophages
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Cell Culture: RAW 264.7 murine macrophage cells are commonly used.[20]

Protocol:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of 4-Methylsyringol for a specific duration

(e.g., 1-2 hours).

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a set time (e.g., 24

hours) to induce an inflammatory response.

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the cell culture

supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of

iNOS activity.

Cytokine Measurement (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in

the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Gene Expression Analysis (iNOS, COX-2): Isolate total RNA from the cells, perform

reverse transcription to cDNA, and then use quantitative real-time PCR (qRT-PCR) to

measure the mRNA expression levels of iNOS and COX-2.

Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and the

phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), and MAPKs (p38,

JNK) in cell lysates.

Conclusion
4-Methylsyringol (2,6-dimethoxy-4-methylphenol) is a promising phenolic compound with

significant potential for applications in drug development, particularly in the areas of anti-

inflammatory and neuroprotective therapies. Its well-defined chemical structure, established

synthesis routes, and strong theoretical basis for its biological activities make it an attractive

molecule for further investigation. The experimental protocols provided in this guide offer a

starting point for researchers to explore its therapeutic potential. Future research should focus

on elucidating the precise molecular targets and signaling pathways of 4-Methylsyringol and

evaluating its efficacy and safety in preclinical and clinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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